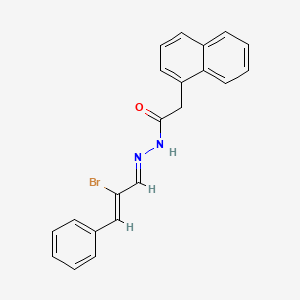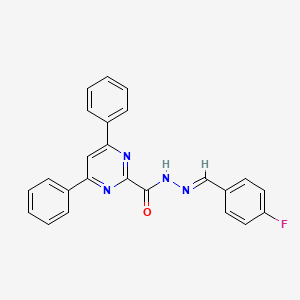![molecular formula C20H32N2O3 B5514090 [(3R*,4R*)-1-(5-isopropyl-2-methyl-3-furoyl)-4-(piperidin-1-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5514090.png)
[(3R*,4R*)-1-(5-isopropyl-2-methyl-3-furoyl)-4-(piperidin-1-ylmethyl)pyrrolidin-3-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This molecule represents a complex organic compound that may exhibit unique chemical and physical properties due to its intricate structure. Although the direct literature on this specific compound is limited, insights can be drawn from related research on compounds with similar structural motifs, including pyrrolidine, piperidine, and furoyl functional groups. These insights help understand the synthesis, structural characteristics, chemical behaviors, and properties of similar complex molecules.
Synthesis Analysis
The synthesis of compounds similar to "[(3R*,4R*)-1-(5-isopropyl-2-methyl-3-furoyl)-4-(piperidin-1-ylmethyl)pyrrolidin-3-yl]methanol" often involves multi-step organic reactions, including chiral chromatography, hydrogenation, and reactions with specific acid chlorides or sulfonyl chlorides to introduce various functional groups (Huichun Zhu et al., 2009), (S. Naveen et al., 2015). These methods typically yield highly specific configurations and functionalizations, crucial for the compound's activity and properties.
Molecular Structure Analysis
The molecular structure of compounds with similar complexity is often determined by X-ray crystallography, showcasing features like chair conformations of piperidine rings and specific geometries around sulfur atoms, if present (S. Naveen et al., 2015), (H. R. Girish et al., 2008). These structural details help predict the compound's reactivity and interaction with biological targets.
Chemical Reactions and Properties
Chemical reactions involving compounds like "[(3R*,4R*)-1-(5-isopropyl-2-methyl-3-furoyl)-4-(piperidin-1-ylmethyl)pyrrolidin-3-yl]methanol" often include nucleophilic substitutions, esterifications, and the formation of hydrogen bonds, contributing to the compound's stability and reactivity. The presence of specific functional groups can also lead to unique reactions under certain conditions (M. Ammirati et al., 2009).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are influenced by the molecular structure. For instance, the chair conformation of piperidine rings and the specific stereochemistry can affect the compound's solubility and melting point. The presence of hydrogen bonds within the structure or with solvent molecules can significantly impact these properties as well (S. Naveen et al., 2015).
Chemical Properties Analysis
The chemical properties, such as reactivity towards nucleophiles or electrophiles, are dictated by the functional groups present in the compound. The analysis of related structures shows that the presence of furoyl, piperidinyl, and pyrrolidinyl groups can lead to specific reactivities, such as susceptibility to hydrolysis or participation in cycloaddition reactions. The electronic properties of these groups can also influence the compound's stability and reactivity in chemical transformations (Yuhki Mitsumoto & M. Nitta, 2004).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
Research in the field of organic synthesis has led to the development of methods for constructing complex structures related to [(3R*,4R*)-1-(5-isopropyl-2-methyl-3-furoyl)-4-(piperidin-1-ylmethyl)pyrrolidin-3-yl]methanol. For instance, studies on the nucleophile-assisted cyclization of β-propargylamino acrylic compounds catalyzed by gold(I) have enabled the rapid construction of multisubstituted tetrahydropyridines and their fused derivatives. These synthetic pathways provide valuable insights into the construction of molecules with a similar structural framework, demonstrating potential applications in the development of pharmacophores and other bioactive compounds (Matouš et al., 2020).
Catalytic Transformations
The catalytic N-alkylation of amines with primary alcohols over halide clusters has been explored, indicating a method for functionalizing nitrogen-containing compounds similar to [(3R*,4R*)-1-(5-isopropyl-2-methyl-3-furoyl)-4-(piperidin-1-ylmethyl)pyrrolidin-3-yl]methanol. This research demonstrates the utility of halide clusters as catalysts in the selective N-methylation of piperidine, yielding N-methylpiperidine with high selectivity, which underscores the potential for selective modification of nitrogen-containing rings in complex molecules (Kamiguchi et al., 2007).
Electrophilic Substitution Reactions
Investigations into the electrochemical oxidation of piperidin-4-ones in the presence of sodium halide-base systems have shown that such reactions can lead to α-hydroxyketals, demonstrating the versatility of electrochemical methods in modifying piperidine derivatives. This could provide a pathway for the functionalization or modification of compounds structurally related to [(3R*,4R*)-1-(5-isopropyl-2-methyl-3-furoyl)-4-(piperidin-1-ylmethyl)pyrrolidin-3-yl]methanol (Elinson et al., 2006).
Eigenschaften
IUPAC Name |
[(3R,4R)-3-(hydroxymethyl)-4-(piperidin-1-ylmethyl)pyrrolidin-1-yl]-(2-methyl-5-propan-2-ylfuran-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O3/c1-14(2)19-9-18(15(3)25-19)20(24)22-11-16(17(12-22)13-23)10-21-7-5-4-6-8-21/h9,14,16-17,23H,4-8,10-13H2,1-3H3/t16-,17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQNJUXSUSETME-IAGOWNOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(C)C)C(=O)N2CC(C(C2)CO)CN3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(O1)C(C)C)C(=O)N2C[C@H]([C@H](C2)CO)CN3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3R*,4R*)-1-(5-isopropyl-2-methyl-3-furoyl)-4-(piperidin-1-ylmethyl)pyrrolidin-3-yl]methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9,10,11,12-tetrahydro-8H-[1]benzothieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B5514017.png)
![2-methyl-5H-chromeno[3,4-c]pyridine-1-carbothioamide](/img/structure/B5514024.png)
![4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5514025.png)
![2,4-difluoro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5514030.png)
![3-(1H-imidazol-2-yl)-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]piperidine](/img/structure/B5514038.png)
![1-(3-{[(3R*,4R*)-4-hydroxy-4-(2-methoxyethyl)-3-methylpiperidin-1-yl]carbonyl}phenyl)ethanone](/img/structure/B5514043.png)

![1-[2-oxo-2-(2,2,4,7-tetramethyl-1(2H)-quinolinyl)ethyl]-2,5-pyrrolidinedione](/img/structure/B5514051.png)
![7-(1,1-dioxidothiomorpholin-4-yl)-5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5514052.png)
![(1R*,3S*)-7-[4-(2-thienyl)butanoyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5514062.png)

![8-[(2-cyclopropyl-5-pyrimidinyl)carbonyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5514097.png)
![4-benzyl-N-[(1-methyl-1H-pyrrol-2-yl)methylene]-1-piperazinamine](/img/structure/B5514102.png)
